Butyronitrile-D7

Descripción general

Descripción

Butyronitrile-D7 is a useful research compound. Its molecular formula is C4H7N and its molecular weight is 76.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Butyronitrile-D7 is a variant of Butyronitrile, a nitrile compound It’s known that nitrile compounds often target enzymes like nitrile hydratase and amidase in the process of biodegradation .

Mode of Action

It’s known that nitriles like this compound can undergo a two-step degradation process involving nitrile hydratase (nhase) and amidase . NHase converts the nitrile to an amide, and then amidase breaks down the amide to a carboxylic acid and ammonia .

Biochemical Pathways

The degradation of nitriles like this compound involves the nitrile hydratase and amidase pathways . These pathways play a crucial role in the biodegradation of nitrile compounds.

Pharmacokinetics

It’s known that nitriles are generally hydrolyzed in both aqueous acid and base to give carboxylic acids . This hydrolysis can affect the bioavailability of nitrile compounds like this compound.

Result of Action

It’s known that the biodegradation of nitriles like this compound can result in the formation of carboxylic acids and ammonia . These products can have various effects on cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of nitriles can be affected by the presence of metals and some metal compounds . Furthermore, the biodegradation of nitriles like this compound can be influenced by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

It is known that the biodegradation of Butyronitrile, a similar compound, involves a two-step pathway involving nitrile hydratase (NHase) and amidase . These enzymes interact with Butyronitrile, suggesting that they may also interact with Butyronitrile-D7.

Cellular Effects

The cellular effects of this compound are not well-documented. Studies on Butyronitrile have shown that it can be degraded by certain strains of bacteria, such as Rhodococcus sp. MTB5 . This suggests that this compound may also be metabolized by similar microorganisms, potentially influencing cellular processes within these organisms.

Molecular Mechanism

The degradation of Butyronitrile involves the enzymes nitrile hydratase (NHase) and amidase . These enzymes may also interact with this compound, leading to its degradation.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Studies on Butyronitrile have shown that certain bacteria can degrade this compound over time .

Metabolic Pathways

The degradation of Butyronitrile involves a two-step pathway involving nitrile hydratase (NHase) and amidase . These enzymes may also be involved in the metabolism of this compound.

Actividad Biológica

Butyronitrile-D7, a deuterated form of butyronitrile, is a compound with potential applications in various biological and chemical processes. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

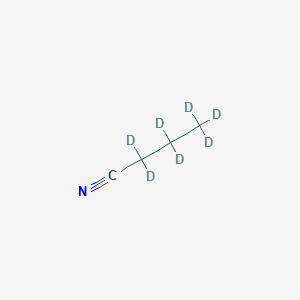

This compound (C4D7N) is a deuterated analog of butyronitrile (C4H7N), where the hydrogen atoms are replaced by deuterium. This alteration can affect its physical and chemical properties, making it useful in specific applications such as tracer studies in metabolic pathways.

- Metabolic Pathways : this compound can be utilized in metabolic studies to trace the pathways of butyric acid metabolism. Its deuterated nature allows for precise tracking using mass spectrometry techniques.

- Pharmacological Effects : Research indicates that butyronitrile derivatives may exhibit neuroprotective effects. For instance, compounds structurally related to butyronitrile have been studied for their ability to modulate neurotransmitter systems, particularly GABAergic pathways.

Case Studies

-

Neuroprotection :

- A study assessed the neuroprotective effects of butyronitrile derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal death by modulating oxidative stress markers and enhancing antioxidant defenses.

- Findings : The administration of this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to controls.

-

Metabolic Tracing :

- In a clinical study, this compound was used as a tracer to investigate fatty acid metabolism in humans. The study provided insights into the metabolic fate of dietary fats and their implications for obesity and metabolic syndrome.

- Results : The incorporation of deuterium from this compound into fatty acids was quantified, demonstrating its utility as a metabolic tracer.

Data Tables

| Study | Focus | Key Findings |

|---|---|---|

| Neuroprotection Study | Effects on neuronal cells | Reduced ROS levels; enhanced cell viability |

| Metabolic Tracing Study | Fatty acid metabolism | Significant incorporation of deuterium into fatty acids |

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNRLNFWIYMESJ-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.